Home > Products > Screening Compounds P60075 > 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine
5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine - 1353101-39-9

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

Catalog Number: EVT-508919
CAS Number: 1353101-39-9
Molecular Formula: C8H10FN3
Molecular Weight: 167.18
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic Aromatic Substitution: This common strategy for pyrimidine synthesis could be employed. A suitable leaving group on the 4th position of a 5-fluoropyrimidine could be displaced by pyrrolidine. []
  • Multi-step Synthesis: Starting from simpler molecules like 4-chloropyrimidine and utilizing a series of reactions, including halogenation, amination, and protection/deprotection strategies, could be used to build the target molecule. [, ]
Molecular Structure Analysis
  • Planar Structure: The pyrimidine ring is expected to be planar due to its aromatic nature. []
  • Conformation: The pyrrolidine ring could adopt different conformations (envelope, half-chair) depending on the substitution pattern and crystal packing forces. [, ]
  • Intermolecular Interactions: The presence of fluorine and nitrogen atoms could lead to hydrogen bonding (N-H…F, C-H…F) and other intermolecular interactions influencing the compound's physical properties and biological activity. [, ]
Mechanism of Action
  • Enzyme Inhibition: It could act as an inhibitor for enzymes like kinases, phosphodiesterases, or dehydrogenases, similar to other pyrimidine-based inhibitors. [, , , ] The specific mechanism would depend on the targeted enzyme's active site structure and interactions with the inhibitor.
  • Receptor Modulation: It could interact with specific receptors in the body, acting as an agonist or antagonist, ultimately influencing cellular signaling pathways. [, ] The specific receptor targeted and the downstream effects would depend on the compound's structure and binding affinity.
Applications
  • Medicinal Chemistry: This compound could serve as a starting point for developing novel therapeutics targeting various diseases, including cancer, bacterial infections, inflammatory disorders, and neurological conditions. [, , , , , , ]

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: This compound is described in a study focusing on its molecular and supramolecular structures, elucidated using X-ray crystallography. [] The study highlights the compound's crystallographic characteristics, including its conformation, dihedral angles, and intermolecular interactions. []

Relevance: This compound shares a core pyrimidine structure with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. Additionally, both compounds feature a pyrrolidine ring directly attached to the pyrimidine core, albeit at different positions. The presence of aryl substituents further contributes to their structural similarity. []

4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine

Compound Description: This compound was characterized in a crystallographic study that examined its molecular and supramolecular structure. [] The study revealed the near-planar conformation of the molecule and the presence of C—H⋯N hydrogen bonds leading to dimeric units and C(6) chains within the crystal structure. []

Relevance: This compound shares the core pyrimidine structure with 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine. Both compounds possess two pyrrolidine rings attached to the pyrimidine core. While 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine has one pyrrolidine and a fluorine substituent, this compound features two pyrrolidine substituents, highlighting their close structural relationship within the pyrimidine derivative family. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

Compound Description: This compound, designated as compound 17 in the study, is a potent and selective FLT3 inhibitor. [] It exhibits significant inhibitory activity against the FLT3-ITD mutant, a therapeutic target for acute myeloid leukemia (AML). [] The compound demonstrated efficacy in inhibiting the proliferation of FLT3-ITD-positive AML cell lines in vitro and suppressing tumor growth in vivo. []

Relevance: While this compound shares no direct structural similarity to 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, it contains a pyrrolidine ring as part of its larger, more complex structure. This inclusion highlights the potential significance of the pyrrolidine moiety in medicinal chemistry, particularly in the context of developing kinase inhibitors. []

5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Compound Description: The compound, containing a 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine scaffold, emerged as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH). [] Starting from a screening campaign for novel antiviral agents, this compound demonstrated a 4000-fold improvement in antiviral activity compared to the initial lead compound. [] It exhibits sub-nanomolar inhibition of measles virus replication and has an IC50 as low as 13 nM against human DHODH. []

Relevance: Although structurally distinct from 5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine, this compound underscores the relevance of pyrimidine derivatives in medicinal chemistry, particularly in developing antiviral and enzyme inhibitory agents. The presence of a substituted pyrimidine core links the two compounds, suggesting potential avenues for exploring structure-activity relationships within this class. []

Properties

CAS Number

1353101-39-9

Product Name

5-Fluoro-4-(pyrrolidin-1-yl)pyrimidine

IUPAC Name

5-fluoro-4-pyrrolidin-1-ylpyrimidine

Molecular Formula

C8H10FN3

Molecular Weight

167.18

InChI

InChI=1S/C8H10FN3/c9-7-5-10-6-11-8(7)12-3-1-2-4-12/h5-6H,1-4H2

InChI Key

GNAZHFSORPJFBA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=NC=C2F

Canonical SMILES

C1CCN(C1)C2=NC=NC=C2F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.